Methanone, phenyl-4-pyridinyl-, oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanone, phenyl-4-pyridinyl-, oxime is an organic compound with the molecular formula C12H10N2O. It is derived from phenyl 4-pyridinyl ketone, where the ketone group is converted into an oxime group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Methanone, phenyl-4-pyridinyl-, oxime can be synthesized through the reaction of phenyl 4-pyridinyl ketone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an alcoholic solvent like ethanol or methanol. The general reaction scheme is as follows:
- Dissolve phenyl 4-pyridinyl ketone in ethanol.
- Add hydroxylamine hydrochloride and sodium acetate to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitated product.
- Recrystallize the product from an appropriate solvent to obtain pure phenyl 4-pyridinyl ketone oxime.
Chemical Reactions Analysis
Methanone, phenyl-4-pyridinyl-, oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso compounds or nitriles.
Reduction: The oxime group can be reduced to form amines.
Substitution: The oxime group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Cyclization: The oxime group can undergo cyclization reactions to form heterocyclic compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methanone, phenyl-4-pyridinyl-, oxime has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: It is used in the synthesis of fine chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of phenyl 4-pyridinyl ketone oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. The compound can also undergo redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Methanone, phenyl-4-pyridinyl-, oxime can be compared with other similar compounds, such as:
Phenyl 2-pyridinyl ketone oxime: Similar structure but with the pyridine ring at a different position.
Benzophenone oxime: Lacks the pyridine ring, leading to different reactivity and applications.
Pyridine-4-carboxaldehyde oxime: Contains an aldehyde-derived oxime group instead of a ketone-derived oxime group.
This compound is unique due to the presence of both the phenyl and pyridinyl groups, which confer distinct electronic and steric properties, making it a versatile compound in various chemical transformations and applications.
Properties
IUPAC Name |
N-[phenyl(pyridin-4-yl)methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c15-14-12(10-4-2-1-3-5-10)11-6-8-13-9-7-11/h1-9,15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRZFINAACEZKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NO)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.